ETHYL 4-(3-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
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Overview
Description
Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a fluorobenzyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The resulting thiazolidinone is then reacted with 4-fluorobenzyl bromide to introduce the fluorobenzyl group. The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of substituted benzyl derivatives .
Scientific Research Applications
Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring and fluorobenzyl group are key to its binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(3-{(Z)-[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate: This compound has a methyl group instead of a fluorine atom, which can affect its reactivity and biological activity.
Ethyl 4-(3-{(Z)-[3-(4-ethoxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate: The presence of an ethoxy group can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique properties of ETHYL 4-(3-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE and its potential advantages in various applications.
Properties
Molecular Formula |
C26H23FN2O4S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H23FN2O4S/c1-4-33-25(31)19-7-11-22(12-8-19)29-16(2)13-20(17(29)3)14-23-24(30)28(26(32)34-23)15-18-5-9-21(27)10-6-18/h5-14H,4,15H2,1-3H3/b23-14- |
InChI Key |
BMZIGOMIQQVBJO-UCQKPKSFSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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